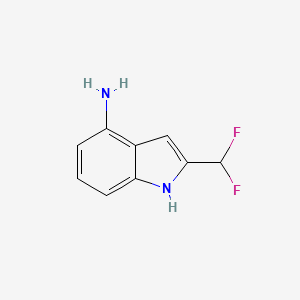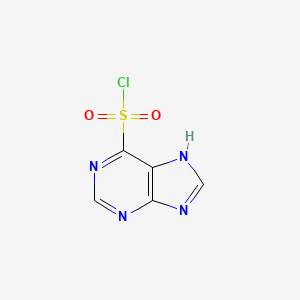![molecular formula C10H10N4O3 B15246937 [4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl- CAS No. 20545-68-0](/img/structure/B15246937.png)
[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a central trione group, with methyl groups attached at specific positions. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output. The choice of raw materials, reaction conditions, and purification processes are critical factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced forms. Substitution reactions typically result in derivatives with different functional groups attached to the pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may be studied for its interactions with biomolecules. Researchers investigate its potential as a ligand for binding to proteins or nucleic acids, exploring its role in biochemical pathways and cellular processes.
Medicine
In medicine, [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer treatment and antimicrobial therapy.
Industry
Industrially, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and electronic materials, where stability and performance are critical.
Mechanism of Action
The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may bind to enzymes, altering their activity and affecting metabolic processes. Understanding these mechanisms is crucial for developing its applications in medicine and biology.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyrimidine derivatives and trione-containing molecules. Examples are:
- [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione
- 5,5’-Dimethyl-2,2’-bipyrimidine
Uniqueness
What sets [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- apart is its specific substitution pattern and the presence of the trione group. These features confer unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
20545-68-0 |
|---|---|
Molecular Formula |
C10H10N4O3 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-methyl-6-(5-methyl-2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O3/c1-4-3-11-9(16)12-6(4)7-5(2)8(15)14-10(17)13-7/h3H,1-2H3,(H,11,12,16)(H2,13,14,15,17) |
InChI Key |
IGTSGPZXQJVUAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)N=C1)C2=C(C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
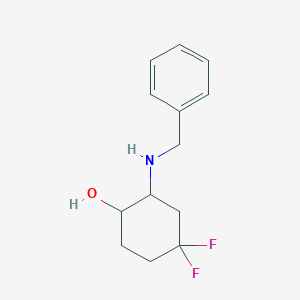
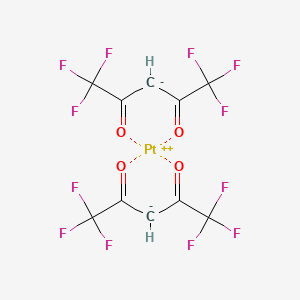
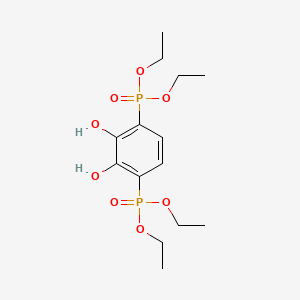
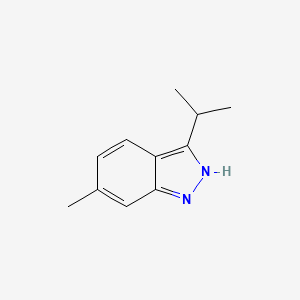
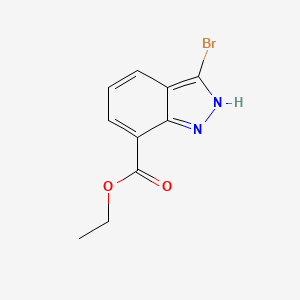
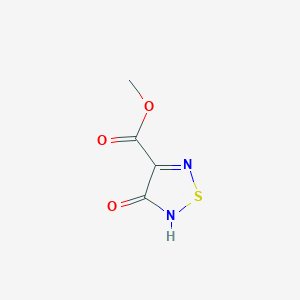
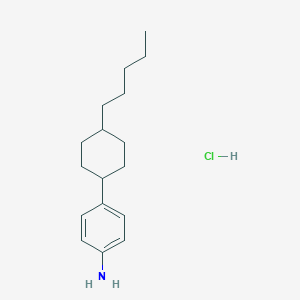
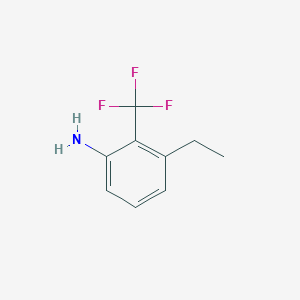

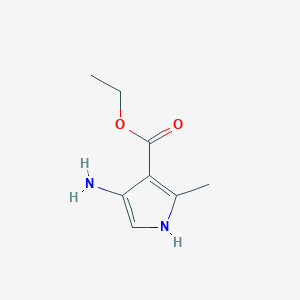
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
